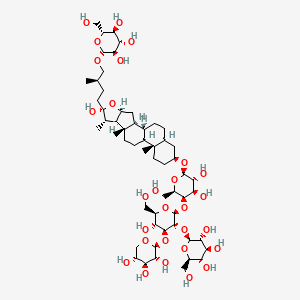

Uttroside B

Description

Properties

CAS No. |

88048-09-3 |

|---|---|

Molecular Formula |

C56H94O28 |

Molecular Weight |

1215.3 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C56H94O28/c1-21(19-74-49-43(70)39(66)36(63)30(15-57)77-49)7-12-56(73)22(2)34-29(84-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)76-51-45(72)41(68)46(33(18-60)80-51)81-53-48(83-52-44(71)40(67)37(64)31(16-58)78-52)47(38(65)32(17-59)79-53)82-50-42(69)35(62)28(61)20-75-50/h21-53,57-73H,5-20H2,1-4H3/t21-,22+,23+,24+,25-,26+,27+,28-,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1 |

InChI Key |

FJLUJBDSFBGOPL-YOKUEUOXSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Uttroside B from Solanum nigrum: A Technical Guide to its Discovery, Isolation, and Anticancer Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanum nigrum Linn, a plant with a long history in traditional medicine, is a rich source of bioactive compounds with potential therapeutic applications.[1][2] Among these, Uttroside B, a furostanol saponin, has emerged as a highly promising chemotherapeutic agent, particularly against hepatocellular carcinoma (HCC).[1][2][3] Discovered and isolated from the leaves of S. nigrum, this compound has demonstrated remarkable efficacy in preclinical studies, exhibiting significantly higher cytotoxicity towards liver cancer cells than sorafenib, the current standard-of-care drug approved by the FDA for HCC.[1][2][4][5]

Uttroside B's mechanism of action is multifaceted, involving the induction of caspase-dependent apoptosis and the modulation of key cancer survival signaling pathways.[1][2] Notably, it has been shown to be effective against various liver cancer cell lines, regardless of their hepatitis B virus (HBV) status, while remaining non-toxic to normal immortalized hepatocytes.[1][2] Its potent anticancer activity, coupled with a favorable safety profile in animal models, led to its designation as an 'Orphan Drug' by the US FDA, highlighting its potential for clinical development.[6][7][8] This guide provides an in-depth overview of the isolation of Uttroside B, its cytotoxic and apoptotic effects, and the molecular pathways it targets.

Data Presentation

Table 1: Comparative Cytotoxicity of Uttroside B

| Compound | Cell Line | IC50 Value | Efficacy vs. Sorafenib | Effect on Normal Cells | Reference |

| Uttroside B | HepG2 (Liver Cancer) | 0.5 µM | ~10-11.6 times more potent | Non-toxic to normal immortalized hepatocytes | [1][2][4] |

| Sorafenib | HepG2 (Liver Cancer) | 5.8 µM | - | - | [1][2][4] |

Table 2: Pro-Apoptotic and Antiproliferative Effects of Uttroside B in HepG2 Cells

| Assay | Endpoint | Observation | Reference |

| Apoptosis Assay | Annexin V/PI Staining | Significant increase in the percentage of apoptotic cells. | [1] |

| Western Blot | Caspase Activation | Dose-dependent cleavage and activation of procaspase-9, -8, and -7. | [1][9] |

| Western Blot | PARP Cleavage | Increased cleavage of PARP, a hallmark of caspase-dependent apoptosis. | [1][9] |

| Clonogenic Assay | Colony Formation | Significant inhibition of the clonogenic potential of HepG2 cells. | [1] |

| Cell Cycle Analysis | Cell Cycle Phases | No significant effect on cell cycle phases. | [1] |

Table 3: Modulation of Autophagy-Related Proteins by Uttroside B in Liver Cancer Cells

| Protein | Cell Line | Time Point | Observation | Reference |

| LC3-II | HepG2 | 6h - 12h | Expression induced. | [8][10] |

| LC3-II | Hep3B | 12h - 24h | Expression induced. | [8][10] |

| Beclin1 | HepG2 | 12h - 48h | Expression elevated. | [6][10] |

| Beclin1 | Hep3B | 24h | Expression increased. | [6][10] |

| ATG7 | HepG2 & Hep3B | 12h - 48h | Expression elevated. | [6][10] |

| ATG5 | HepG2 & Hep3B | Peaks at 24h | Expression elevated, then declines at 48h. | [6][10] |

Experimental Protocols

Isolation and Characterization of Uttroside B

The isolation of Uttroside B from the leaves of Solanum nigrum is a multi-step process involving extraction and chromatographic purification.[1][11]

-

Plant Material and Extraction: Fresh leaves of Solanum nigrum Linn. are collected, washed, and shade-dried. The dried leaves are powdered and subjected to extraction with methanol. The methanolic extract is then concentrated under reduced pressure.

-

Column Chromatography: The crude methanolic extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of chloroform and methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles are pooled.

-

Purification: The active fraction, a mixture of saponin and proline, appears as a pale yellow foamy solid after vacuum evaporation.[1] Further purification of this active fraction yields pure Uttroside B as a white solid.[1]

-

Characterization: The structure of the isolated compound is confirmed as Uttroside B using spectroscopic techniques, including 1H-NMR and mass spectrometry. Uttroside B is characterized by a β-D-glucopyranosyl unit at C-26 of the furostanol and a β-lycotetraosyl unit at C-3.[1][2]

Cell Viability (MTT) Assay

-

Cell Seeding: Hepatocellular carcinoma cells (e.g., HepG2) are seeded in 96-well plates at a specified density and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of Uttroside B or sorafenib for a specified duration (e.g., 72 hours).[1]

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration required to inhibit cell growth by 50%) is calculated.

Apoptosis Assay by Flow Cytometry

-

Cell Treatment: HepG2 cells are treated with Uttroside B for a specified time (e.g., 48 hours).[1]

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The population of Annexin V-positive/PI-negative cells (early apoptotic) and Annexin V-positive/PI-positive cells (late apoptotic/necrotic) is quantified to determine the total percentage of apoptotic cells.[1]

Western Blotting

-

Protein Extraction: Following treatment with Uttroside B for various time intervals or at different concentrations, whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, PARP, p-mTOR, p-Akt, p-JNK, p-p38, p-Erk1/2, LC3, Beclin1).[1][9][12]

-

Detection: After incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

In Vivo Xenograft Study

-

Animal Model: Male NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice are used.[4]

-

Tumor Induction: HepG2 cells are suspended in Matrigel and injected subcutaneously into the flanks of the mice to induce tumor formation.[4]

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The treatment group receives intraperitoneal injections of Uttroside B at a specified dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis like immunohistochemistry.[1][4]

Visualizations

Experimental and Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of uttroside B, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of uttroside B, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocell… [ouci.dntb.gov.ua]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. thehindu.com [thehindu.com]

- 6. Blockade of Uttroside B-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Augmented Efficacy of Uttroside B over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of uttroside B, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Blockade of Uttroside B-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]

- 11. Uttroside B: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]

- 12. researchgate.net [researchgate.net]

Uttroside B-induced autophagy in liver cancer cells

An In-depth Technical Guide on Uttroside B-Induced Autophagy in Liver Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uttroside B, a potent steroidal saponin isolated from Solanum nigrum Linn, has demonstrated significant chemotherapeutic potential against hepatocellular carcinoma (HCC).[1][2] Its primary mechanism of action involves the induction of autophagy, a cellular catabolic process, which under certain conditions can lead to programmed cell death.[3][4][5] This technical guide provides a comprehensive overview of the molecular underpinnings of . It consolidates quantitative data from preclinical studies, presents detailed experimental protocols for key assays, and visualizes the critical signaling pathways and workflows. This document is designed to be a vital resource for researchers, scientists, and professionals engaged in oncology drug discovery and development.

Introduction

Hepatocellular carcinoma is a leading cause of cancer-related mortality globally, with limited therapeutic options.[1][6] Natural products are a significant source of novel anti-cancer agents, and Uttroside B has emerged as a promising candidate, exhibiting cytotoxicity against liver cancer cells at nanomolar concentrations, reportedly more potent than the standard-of-care drug, sorafenib.[2][4][7] A key area of interest is its ability to trigger autophagy. While autophagy can sometimes act as a pro-survival mechanism for cancer cells, its hyperactivation can also lead to cell death.[3][8] Research indicates that Uttroside B modulates critical cellular signaling pathways, namely the PI3K/Akt/mTOR and AMPK pathways, to initiate the autophagic process in HCC cells.[3][4][5] Understanding these mechanisms is paramount for leveraging Uttroside B's therapeutic potential.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of Uttroside B on various liver cancer cell lines. This data is crucial for experimental design and for comparing its efficacy against other compounds.

Table 1: Cytotoxicity (IC50) of Uttroside B in Liver Cancer Cell Lines

| Cell Line | IC50 Value (72h) | Notes | Citations |

| HepG2 | ~0.5 µM | More than 10 times more potent than sorafenib (IC50 ~5.8 µM). | [2][4][7] |

| Hep3B | 400–600 nM range | HBV-positive cell line. | [2] |

| SK-Hep1 | 400–600 nM range | - | [2] |

| Huh-7 | 400–600 nM range | - | [2] |

| Normal Hepatocytes (Chang) | >1.25 µM | Demonstrates selectivity for cancer cells over normal cells. | [2] |

Table 2: Modulation of Autophagy Marker Expression by Uttroside B in HepG2 Cells

| Protein Marker | Treatment | Effect | Description | Citations |

| LC3-II | Uttroside B (500 nM) | Increased | Expression increases from 6h, indicating autophagosome formation. Co-treatment with Bafilomycin A1 further increases accumulation, confirming flux. | [4][9] |

| Beclin-1 | Uttroside B (500 nM) | Increased | Expression elevates up to 24h, then declines by 48h. A key protein in the initiation of autophagy. | [3][4][5] |

| Atg5 | Uttroside B (500 nM) | Increased | Expression peaks at 24h and declines by 48h. Essential for autophagosome elongation. | [3][5][9] |

| Atg7 | Uttroside B (500 nM) | Increased | Expression remains elevated up to 48h. An E1-like activating enzyme crucial for LC3 conjugation. | [3][5][9] |

| p62/SQSTM1 | Not specified | Decreased | A decrease in p62 levels typically correlates with high autophagic flux as it is degraded in autolysosomes. | [10] |

Core Signaling Pathways

Uttroside B-induced autophagy is primarily orchestrated through the reciprocal regulation of the PI3K/Akt/mTOR and AMPK signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is often hyperactivated in HCC.[6][11][12] Its activation suppresses autophagy. Uttroside B inhibits this pathway, thereby lifting the suppression and allowing autophagy to proceed.[3][13][14]

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. omrf.org [omrf.org]

- 3. Frontiers | Blockade of Uttroside B-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]

- 4. Uttroside B: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]

- 5. Blockade of Uttroside B-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KR20190008323A - Uttroside B and derivatives thereof as therapeutic agents for hepatocellular carcinoma - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Uttroside B: A Modulator of AMPK and mTOR Signaling Pathways in Hepatocellular Carcinoma

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Uttroside B, a furostanol saponin isolated from the leaves of Solanum nigrum Linn, has emerged as a potent anti-cancer agent, particularly against hepatocellular carcinoma (HCC).[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-cancer effects of Uttroside B, with a specific focus on its influence on the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to support further research and drug development efforts in this area.

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The therapeutic options for advanced HCC are limited, highlighting the urgent need for novel and effective therapeutic agents. Uttroside B has demonstrated significant cytotoxicity against HCC cell lines, surpassing the efficacy of the FDA-approved drug sorafenib in some instances.[1][2] Its mechanism of action involves the induction of both apoptosis and autophagy.[3][4] Central to its activity is the modulation of two critical cellular signaling pathways: the AMPK and mTOR pathways, which are pivotal regulators of cellular metabolism, growth, and survival.[1][3]

Quantitative Data on the Efficacy of Uttroside B

The anti-proliferative activity of Uttroside B has been quantified in various cancer cell lines, with a pronounced effect observed in liver cancer cells.

Table 1: In Vitro Cytotoxicity of Uttroside B

| Cell Line | Cancer Type | IC50 Value of Uttroside B | Reference |

| HepG2 | Hepatocellular Carcinoma | 500 nM | [1] |

| Hep3B | Hepatocellular Carcinoma | More cytotoxic than sorafenib | [1] |

| Huh7 | Hepatocellular Carcinoma | More cytotoxic than sorafenib | [1] |

Note: The IC50 value for sorafenib in HepG2 cells is reported to be 5.6 μM.[1][2]

Table 2: Modulation of AMPK and mTOR Signaling Proteins by Uttroside B in HCC Cells

| Protein | Treatment Conditions | Observed Effect | Reference |

| p-AMPKα | 500 nM Uttroside B in HepG2 cells | Increased phosphorylation | [3] |

| p-mTOR (S2448) | 500 nM Uttroside B in HepG2 cells | Decreased phosphorylation | [3] |

| p-mTOR (S2481) | 500 nM Uttroside B in HepG2 cells | Decreased phosphorylation | [3] |

| p-p70S6K | 500 nM Uttroside B in HepG2 cells | Decreased phosphorylation | [3] |

| p-4EBP1 | 500 nM Uttroside B in HepG2 cells | Decreased phosphorylation | [3] |

| Beclin1 | 500 nM Uttroside B in HepG2 & Hep3B cells | Elevated expression up to 24h | [3] |

| Atg5 | 500 nM Uttroside B in HepG2 & Hep3B cells | Elevated expression up to 24h, declines at 48h | [3] |

| Atg7 | 500 nM Uttroside B in HepG2 & Hep3B cells | Elevated expression up to 48h | [3] |

Signaling Pathways Affected by Uttroside B

Uttroside B exerts its anti-cancer effects by activating the tumor-suppressive AMPK pathway and inhibiting the pro-tumorigenic mTOR pathway. This dual action leads to the induction of autophagy and apoptosis in cancer cells.

Activation of the AMPK Signaling Pathway

AMPK is a crucial energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes to restore energy homeostasis. Uttroside B treatment leads to the phosphorylation and activation of AMPKα.[3] The precise upstream mechanism of how Uttroside B activates AMPK is still under investigation but may involve cellular stress signals induced by the compound.

Figure 1: Activation of AMPK by Uttroside B.

Inhibition of the mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and survival and is often hyperactivated in cancer. Uttroside B treatment results in the dephosphorylation and inactivation of mTOR at serine residues S2448 and S2481.[3] This leads to the downstream inactivation of key mTORC1 substrates, p70S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1), which are critical for protein synthesis and cell cycle progression.[3] The inhibition of mTOR by Uttroside B is, at least in part, mediated by the activation of AMPK, as AMPK is a known negative regulator of mTORC1.

Figure 2: Inhibition of mTOR signaling by Uttroside B.

Interplay between AMPK, mTOR, and Autophagy

Autophagy is a cellular self-degradation process that can have both pro-survival and pro-death roles in cancer. Uttroside B induces autophagy in HCC cells, as evidenced by the increased expression of autophagy-related proteins (Atgs) like Beclin1, Atg5, and Atg7.[3] The induction of autophagy by Uttroside B is a direct consequence of its effects on the AMPK and mTOR pathways. Activated AMPK promotes autophagy, while mTORC1 is a potent inhibitor of autophagy. By activating AMPK and inhibiting mTORC1, Uttroside B effectively removes the brakes on the autophagic machinery.

Figure 3: Interplay of Uttroside B with AMPK, mTOR, and Autophagy.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of Uttroside B on HCC cells. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture

HepG2 and Hep3B human hepatocellular carcinoma cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Uttroside B (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis

-

Plate cells in 6-well plates and treat with Uttroside B (e.g., 500 nM) for various time points (e.g., 0, 6, 12, 24, 48 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4EBP1, anti-4EBP1, anti-Beclin1, anti-Atg5, anti-Atg7, anti-LC3B, and anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies in NOD-SCID Mice

-

Subcutaneously inject 5 x 10^6 HepG2 cells suspended in Matrigel into the flank of 6-8 week old NOD-SCID mice.[5]

-

Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomly assign mice to treatment groups (e.g., vehicle control, Uttroside B at a specific dose).

-

Administer Uttroside B (e.g., intraperitoneally) on a predetermined schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

Immunohistochemistry (IHC)

-

Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm sections and mount on slides.

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval using a citrate buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate the sections with primary antibodies against proteins of interest (e.g., p-AMPKα, p-mTOR, Ki-67) overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

Develop the signal with a DAB substrate and counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides for microscopic examination.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of Uttroside B.

Figure 4: General experimental workflow.

Conclusion

Uttroside B presents a promising therapeutic strategy for hepatocellular carcinoma by dually modulating the AMPK and mTOR signaling pathways. Its ability to activate the tumor-suppressive AMPK pathway while inhibiting the oncogenic mTOR pathway leads to cancer cell death through apoptosis and autophagy. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of Uttroside B and its derivatives. Future investigations should focus on elucidating the direct molecular targets of Uttroside B and its efficacy in combination with other chemotherapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2017208254A1 - Uttroside b and derivatives thereof as therapeutics for hepatocellular carcinoma - Google Patents [patents.google.com]

- 3. Blockade of Uttroside B-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Augmented Efficacy of Uttroside B over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Uttroside B: A Technical Guide to its Inhibition of the MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uttroside B, a potent saponin isolated from the plant Solanum nigrum, has emerged as a promising chemotherapeutic agent, particularly in the context of hepatocellular carcinoma (HCC).[1][2] This document provides an in-depth technical overview of the mechanism by which Uttroside B exerts its anti-cancer effects, with a primary focus on its inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been demonstrated to be significantly more potent than sorafenib, the current standard-of-care for advanced HCC.[3][4] Furthermore, Uttroside B has received "Orphan Drug" designation from the U.S. Food and Drug Administration (FDA) for the treatment of HCC, underscoring its therapeutic potential.[5][6] This guide details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the signaling cascades and workflows to support further research and development of this compound.

Introduction to Uttroside B and the MAPK Pathway

Uttroside B is a furostanol saponin that has demonstrated significant cytotoxicity against various cancer cell lines, with a particular sensitivity observed in liver cancer cells.[2][3] Its mechanism of action is multi-faceted, inducing both apoptosis and autophagy in cancer cells.[1][7] A crucial aspect of its anti-tumor activity is the targeted disruption of key cell survival signaling pathways, most notably the MAPK and mTOR pathways.[2][8]

The MAPK pathway is a highly conserved signaling cascade that plays a central role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. The pathway typically involves a series of protein kinases that sequentially phosphorylate and activate one another, culminating in the activation of downstream transcription factors that drive gene expression programs promoting cell growth and survival.

Mechanism of Action: Inhibition of MAPK Signaling

Uttroside B has been shown to effectively down-regulate the constitutive and induced phosphorylation of key components of the MAPK pathway.[2][8] Specifically, treatment with Uttroside B leads to a reduction in the phosphorylated forms of JNK, p38, and Erk1/2 (p42/44), which are critical kinases in the MAPK cascade.[8] This inhibition of MAPK signaling contributes significantly to the pro-apoptotic effects of Uttroside B in cancer cells.[7]

dot

Caption: MAPK signaling pathway and points of inhibition by Uttroside B.

Quantitative Data Summary

The efficacy of Uttroside B has been quantified across various cancer cell lines, demonstrating its potent cytotoxic effects. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Cytotoxicity of Uttroside B (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HepG2 | Hepatocellular Carcinoma | 0.5 | [3][4][9] |

| Hep3B | Hepatocellular Carcinoma | ~0.4-0.6 | [9] |

| SK-Hep1 | Hepatocellular Carcinoma | ~0.4-0.6 | [9] |

| Huh-7 | Hepatocellular Carcinoma | ~0.4-0.6 | [9] |

| A549 | Lung Cancer | 1.0 | [9] |

| HeLa | Cervical Cancer | 1.5 | [9] |

| A375 | Skin Cancer | 1.6 | [9] |

| MDA-MB-231 | Breast Cancer | 1.6 | [9] |

| HL-60 | Leukemia | 2.5 | [9] |

| HCT-116 | Colon Cancer | 6.0 | [9] |

Table 2: Comparative Efficacy of Uttroside B and Sorafenib in HepG2 Cells

| Compound | IC50 (µM) | Reference(s) |

| Uttroside B | 0.5 | [3][4][9] |

| Sorafenib | 5.8 | [3][4][9] |

Table 3: In Vivo Tumor Growth Inhibition

| Treatment | Dosage | Tumor Volume Reduction | Model | Reference(s) |

| Uttroside B | 10 mg/kg bw | Significant reduction | HepG2 Xenograft in NOD-SCID mice | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of Uttroside B on the MAPK pathway and cancer cell viability.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HepG2)

-

Complete culture medium

-

Uttroside B (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of Uttroside B (e.g., 0.1 µM to 10 µM) and a vehicle control.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

dot

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of MAPK Pathway Proteins

This technique is used to detect and quantify the levels of total and phosphorylated proteins in the MAPK pathway.

Materials:

-

Cancer cell lines

-

Uttroside B

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with Uttroside B as described for the MTT assay.

-

After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Uttroside B

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with Uttroside B for the desired time (e.g., 24-48 hours).

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

dot

Caption: Logical relationships in Annexin V/PI apoptosis assay.

In Vivo Hepatocellular Carcinoma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of Uttroside B in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

HepG2 cells

-

Matrigel

-

Uttroside B solution (sterile, for injection)

-

Calipers for tumor measurement

Procedure:

-

Culture HepG2 cells to ~80% confluency.

-

Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer Uttroside B (e.g., 10 mg/kg body weight, intraperitoneally) or vehicle control to the respective groups, typically three times a week.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Conclusion and Future Directions

Uttroside B demonstrates significant potential as a therapeutic agent for hepatocellular carcinoma and potentially other cancers, driven by its ability to inhibit the MAPK signaling pathway and induce apoptosis. The data presented in this guide highlight its superior potency compared to existing therapies and provide a foundation for further investigation. Future research should focus on elucidating the precise molecular targets of Uttroside B within the MAPK cascade, optimizing its delivery for clinical applications, and exploring its efficacy in combination with other chemotherapeutic agents. The detailed protocols provided herein serve as a resource for researchers to rigorously evaluate and expand upon our understanding of this promising anti-cancer compound.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. scispace.com [scispace.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Evaluation of uttroside B, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Tumorigenic Promise of Uttroside B in Hepatocellular Carcinoma: A Technical Overview

For Immediate Release

A comprehensive analysis of preclinical data reveals the potent anti-cancer properties of Uttroside B, a natural saponin, against hepatocellular carcinoma (HCC). This technical guide synthesizes the current scientific evidence, providing researchers, scientists, and drug development professionals with an in-depth understanding of Uttroside B's mechanism of action, efficacy, and the experimental methodologies used to elucidate its activity.

Executive Summary

Uttroside B, a furostanol saponin isolated from the leaves of Solanum nigrum Linn, has demonstrated significant cytotoxic and pro-apoptotic effects in various liver cancer cell lines and in vivo models.[1][2][3] Notably, it exhibits superior potency compared to sorafenib, the current standard-of-care treatment for advanced HCC.[2][3][4] The primary mechanisms of action involve the induction of apoptosis through the modulation of key signaling pathways, including the MAPK and mTOR pathways, and the induction of a pro-survival autophagic response.[1][5][6] This document provides a detailed exploration of these findings, presenting quantitative data, experimental protocols, and visual representations of the molecular pathways involved.

Quantitative Analysis of Uttroside B Cytotoxicity

The cytotoxic potential of Uttroside B has been evaluated across a panel of human liver cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective activity against cancerous cells while remaining significantly less toxic to normal hepatocytes.

| Cell Line | Description | IC50 of Uttroside B (nM) | IC50 of Sorafenib (μM) | Reference |

| HepG2 | Human hepatocellular carcinoma | 500 | 5.6 - 5.8 | [2][3][6] |

| Hep3B | Human hepatocellular carcinoma (HBV positive) | 400-600 | Not specified | [2] |

| SK-HEP-1 | Human hepatocellular carcinoma | 400-600 | Not specified | [2] |

| Huh-7 | Human hepatocellular carcinoma | 400-600 | Not specified | [2] |

| Chang Liver | Normal immortalized hepatocytes | >1250 (70% viability at 1250 nM) | Not specified | [2] |

In Vivo Efficacy in Xenograft Models

Preclinical studies using NOD-SCID mice bearing HepG2 xenografts have confirmed the anti-tumor efficacy of Uttroside B in a living system. Intraperitoneal administration of Uttroside B led to a significant reduction in tumor growth.[1][3][6]

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| NOD-SCID mice | HepG2 | Uttroside B (intraperitoneal) | Drastic reduction in tumor size | [1][3][6] |

Core Signaling Pathways Modulated by Uttroside B

Uttroside B exerts its anti-cancer effects by targeting multiple critical signaling pathways that regulate cell survival, proliferation, and death.

Apoptosis Induction

Uttroside B is a potent inducer of apoptosis in liver cancer cells.[2][7] This programmed cell death is initiated through a caspase-dependent mechanism, as evidenced by the cleavage of caspases 9, 7, and PARP.[7]

Inhibition of Pro-Survival Signaling: MAPK and mTOR Pathways

Uttroside B has been shown to down-regulate the activation of the MAPK and mTOR signaling pathways, which are crucial for the survival and proliferation of cancer cells.[5][6] Specifically, it inhibits the phosphorylation of key proteins in these cascades.

Induction of Autophagy

Interestingly, Uttroside B also induces autophagy in liver cancer cells, a cellular self-digestion process.[1][2] This is evidenced by the increased expression of autophagy-related proteins such as LC3-II, Beclin1, ATG5, and ATG7.[1] While autophagy can sometimes promote cell survival, in the context of Uttroside B treatment, it appears to be a pro-survival mechanism, as inhibiting autophagy enhances the compound's apoptotic effects.[1] The induction of autophagy is mediated through the modulation of the AMPK-mTOR signaling axis.[1][2]

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the biological activity of Uttroside B. For precise experimental conditions, it is recommended to consult the original research articles.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate liver cancer cells (e.g., HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Uttroside B or vehicle control (DMSO) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

-

Cell Lysis: Treat cells with Uttroside B for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, p-mTOR, p-AMPK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment and Harvesting: Treat cells with Uttroside B for 24-48 hours. Collect both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Study Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of uttroside B, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uttroside B: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2017208254A1 - Uttroside b and derivatives thereof as therapeutics for hepatocellular carcinoma - Google Patents [patents.google.com]

- 7. Blockade of Uttroside B-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Uttroside B: A Technical Guide to Preliminary Cytotoxicity Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Uttroside B, a steroidal saponin isolated from Solanum nigrum Linn. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the anticancer potential of this natural compound. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the compound's mechanism of action.

Quantitative Cytotoxicity Profile of Uttroside B

Uttroside B has demonstrated significant cytotoxic effects against a range of cancer cell lines, with a particular potency observed in hepatocellular carcinoma (HCC). Its efficacy has been shown to be superior to sorafenib, a standard therapeutic agent for liver cancer.

Table 1: In Vitro Cytotoxicity of Uttroside B (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HepG2 | Hepatocellular Carcinoma | 0.5 | [1][2][3][4][5] |

| Hep3B | Hepatocellular Carcinoma | 0.4 - 0.6 | |

| SK-Hep1 | Hepatocellular Carcinoma | 0.4 - 0.6 | [6] |

| Huh-7 | Hepatocellular Carcinoma | 0.4 - 0.6 | [6] |

| A549 | Lung Carcinoma | 1.0 | [1][6] |

| HeLa | Cervical Cancer | 1.5 | [1][6] |

| A375 | Malignant Melanoma | 1.6 | [1][6] |

| MDA-MB-231 | Breast Cancer | 1.6 | [1][6] |

| HL-60 | Promyelocytic Leukemia | 2.5 | [1][6] |

| HCT-116 | Colorectal Carcinoma | 6.0 | [1][6] |

Note: The IC50 values represent the concentration of Uttroside B required to inhibit the growth of 50% of the cancer cell population.

Table 2: Comparative Cytotoxicity of Uttroside B and Sorafenib in HepG2 Cells

| Compound | IC50 in HepG2 (µM) | Fold Difference | Citation |

| Uttroside B | 0.5 | ~10-12x more potent | [1][2][3][4][5] |

| Sorafenib | 5.8 | - | [1][3][4][5] |

Notably, Uttroside B exhibits selective cytotoxicity towards cancer cells, with significantly lower toxicity observed in normal immortalized hepatocytes (Chang liver cells). At concentrations as high as 1.25 µM, 70% of normal hepatocytes remained viable.[1][6]

Experimental Protocols

This section details the methodologies for key in vitro assays used to characterize the cytotoxic and mechanistic properties of Uttroside B.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of Uttroside B (e.g., 50 nM to 10,000 nM) for 72 hours.[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.

Protocol:

-

Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

-

Compound Treatment: Treat the cells with different concentrations of Uttroside B for 72 hours.[3][6]

-

Colony Formation: Replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies are formed.

-

Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.

-

Data Analysis: Analyze the dose-dependent reduction in the number and size of colonies.[6]

Apoptosis Assessment by DAPI Staining

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Nuclear condensation and fragmentation, characteristic features of apoptosis, can be visualized using DAPI staining.

Protocol:

-

Cell Culture and Treatment: Grow HepG2 cells on coverslips and treat with Uttroside B for 72 hours.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Staining: Stain the cells with DAPI solution.

-

Microscopy: Observe the cells under a fluorescence microscope to identify nuclear condensation, membrane blebbing, and the formation of apoptotic bodies.[6]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess their expression levels. This is crucial for investigating the signaling pathways affected by Uttroside B.

Protocol:

-

Cell Lysis: Treat cells with Uttroside B for specified time intervals, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, PARP, proteins of the MAPK and mTOR pathways) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

Uttroside B induces cancer cell death through a complex interplay of apoptosis and autophagy, primarily by modulating the MAPK and mTOR signaling pathways.[3][7][8]

Experimental Workflow for Cytotoxicity Screening

References

- 1. researchgate.net [researchgate.net]

- 2. Uttroside B: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]

- 3. researchgate.net [researchgate.net]

- 4. Augmented Efficacy of Uttroside B over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. omrf.org [omrf.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

Uttroside B: A Promising Orphan Drug for Hepatocellular Carcinoma

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited effective therapeutic options. Uttroside B, a furostanol saponin isolated from the leaves of Solanum nigrum Linn, has emerged as a potent preclinical candidate against HCC. On January 27, 2021, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to Uttroside B for the treatment of hepatocellular carcinoma, highlighting its potential to address a critical unmet medical need.[1][2][3] Preclinical studies have demonstrated its superior cytotoxicity against HCC cells—up to ten times more potent than sorafenib, a former standard-of-care treatment.[1][2][3][4] This document provides a comprehensive technical overview of Uttroside B, detailing its mechanism of action, preclinical efficacy, safety profile, and the experimental protocols utilized in its evaluation.

Introduction to Uttroside B

Uttroside B is a naturally derived small molecule chemotherapeutic agent.[1][5] It is a steroidal saponin extracted from the leaves of Solanum nigrum, a plant with a long history in traditional medicine.[1][4] Structurally, it consists of a β-D-glucopyranosyl unit at C-26 of the furostanol and a β-lycotetraosyl unit at C-3.[1][4] Its designation as an orphan drug by the FDA facilitates an accelerated development pathway, including benefits like market exclusivity for seven years post-approval, grant funding opportunities, and tax credits.[2][3]

Preclinical Efficacy

The anti-cancer potential of Uttroside B has been substantiated through extensive in vitro and in vivo studies.

In Vitro Cytotoxicity

Uttroside B has demonstrated potent and selective cytotoxicity against various human liver cancer cell lines, including HepG2, Hep3B, Huh-7, and SK-HEP-1, irrespective of their hepatitis B virus (HBV) status.[4][6][7] Notably, it has been shown to be non-toxic to normal immortalized hepatocytes (Chang liver cells), indicating a favorable therapeutic window.[4][8][9]

| Compound | Cell Line | IC50 Value | Citation |

| Uttroside B | HepG2 | 0.5 µM | [4][6] |

| Sorafenib | HepG2 | 5.6 µM - 5.8 µM | [4][6] |

Table 1: Comparative IC50 values of Uttroside B and Sorafenib in the HepG2 human liver cancer cell line.

In Vivo Antitumor Activity

In preclinical animal models, Uttroside B has shown significant efficacy in reducing tumor growth. Studies using HepG2 xenografts in immunodeficient NOD-SCID mice demonstrated a drastic reduction in tumor size following treatment with Uttroside B.[4][6][9][10] These in vivo studies have consistently highlighted its superiority over sorafenib in inhibiting tumor progression.[8][11]

Mechanism of Action

Uttroside B exerts its anti-cancer effects through a multi-faceted mechanism involving the induction of apoptosis and modulation of critical cell survival and growth pathways.

Induction of Caspase-Dependent Apoptosis

Uttroside B is a potent inducer of apoptosis in HCC cells.[4][6] This is achieved through the activation of the intrinsic and extrinsic apoptotic pathways, evidenced by the dose-dependent cleavage of procaspases 9, 8, and 7, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[12][13]

Modulation of Key Signaling Pathways

The pro-apoptotic effect of Uttroside B is primarily attributed to its ability to downregulate major survival signaling pathways that are often constitutively active in HCC.[4][14]

-

MAPK Pathway: Uttroside B inhibits the phosphorylation of key members of the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, p38, and Erk1/2 (p42/44).[12][13]

-

mTOR Pathway: The compound effectively downregulates the mammalian Target of Rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation in HCC.[4][12][13] This is evidenced by the reduced phosphorylation of mTOR and its downstream targets, p70S6 Kinase and 4E-BP1.[9][15]

-

AMPK Pathway: Concurrently, Uttroside B activates AMP-activated protein kinase (AMPK), a key cellular energy sensor that acts as a tumor suppressor by negatively regulating mTOR signaling.[6][15]

Induction of Pro-Survival Autophagy

A notable aspect of Uttroside B's mechanism is the induction of autophagy, a cellular self-digestion process.[6][15] Studies have shown that this autophagic response acts as a pro-survival mechanism in cancer cells.[15][16] Consequently, the inhibition of autophagy, for instance with pharmacological agents like chloroquine or 3-methyladenine, significantly enhances the apoptotic and cytotoxic effects of Uttroside B.[6][15] This suggests a promising combination therapy strategy to augment its anti-HCC efficacy.[15]

Safety and Toxicological Profile

Pharmacological safety is a critical aspect of drug development. Uttroside B has demonstrated a promising safety profile in preclinical evaluations. It was found to be non-toxic to normal immortalized hepatocytes in vitro.[1][4] Furthermore, acute and chronic toxicity studies in Swiss albino mice have substantiated its biological safety in vivo, with no significant adverse effects observed.[4][9] Unlike many saponins, Uttroside B does not appear to cause hemolysis.[6]

Key Experimental Methodologies

The preclinical evaluation of Uttroside B involved a range of standard and specialized experimental protocols.

In Vitro Assays

-

Cell Viability (MTT) Assay: To determine the cytotoxic effects and IC50 values, HCC cells were seeded in 96-well plates, treated with varying concentrations of Uttroside B for 72 hours, and cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[13]

-

Clonogenic Assay: To assess long-term cell survival and proliferation, HepG2 cells were treated with Uttroside B for 72 hours. Surviving cells were then allowed to form colonies for a period, which were subsequently stained with crystal violet and quantified.[6][13]

-

Western Blotting: To analyze protein expression and signaling pathway modulation, cells were treated with Uttroside B for specified time intervals. Whole-cell lysates were prepared, resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against target proteins (e.g., caspases, PARP, p-mTOR, p-JNK) and corresponding secondary antibodies. Detection was typically performed using an enhanced chemiluminescence (ECL) system.[6][13]

-

Apoptosis Assays (Annexin V/PI Staining): To quantify apoptosis, treated cells were stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI). The stained cells were then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

-

Autophagy Flux Assay (RFP-GFP-LC3): To monitor autophagic flux, cells were transfected with a tandem ptf-LC3 plasmid (expressing mRFP-GFP-LC3). Changes in fluorescence (mRFP+-GFP+ for autophagosomes, mRFP+-GFP- for autolysosomes) were observed via confocal microscopy after treatment, allowing for the quantification of autophagy induction.[6]

In Vivo Xenograft Model

-

Animal Model: Six-week-old male immunodeficient mice (e.g., NOD-SCID) were used for tumor xenograft studies.[6][15]

-

Tumor Implantation: Human HepG2 cells (typically 5 x 10^6) were suspended in Matrigel and injected subcutaneously into the flank of each mouse.[15]

-

Treatment Protocol: Once tumors reached a palpable size, mice were randomized into control (vehicle) and treatment groups. Uttroside B was administered, often via intraperitoneal injection, at a specified dose (e.g., 10 mg/kg body weight) for a defined period.[9]

-

Endpoint Analysis: Excised tumor tissues were subjected to histopathological evaluation (H&E staining), immunohistochemistry (IHC) for proliferation (e.g., PCNA, Ki67) and apoptosis markers (e.g., cleaved PARP), and TUNEL assays to detect apoptotic cells.[7][17]

Future Directions

The granting of Orphan Drug Designation by the FDA is a significant milestone for the Uttroside B program.[1] The developer, Q BioMed Inc., is advancing the compound through the necessary preclinical testing to support an Investigational New Drug (IND) application with the FDA.[2][3] Future efforts will likely focus on completing IND-enabling toxicology studies, optimizing drug formulation, and designing Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of Uttroside B in patients with hepatocellular carcinoma. The potential for combination therapy, particularly with autophagy inhibitors, represents an exciting avenue for further clinical investigation.[15]

References

- 1. onclive.com [onclive.com]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. Q BioMed’s Uttroside-B Receives U.S. FDA Orphan Drug Designation in the Treatment of Liver Cancer [qbiomed.com]

- 4. Evaluation of uttroside B, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. Uttroside B: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]

- 7. Augmented Efficacy of Uttroside B over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2017208254A1 - Uttroside b and derivatives thereof as therapeutics for hepatocellular carcinoma - Google Patents [patents.google.com]

- 11. Augmented Efficacy of Uttroside B over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. KR20190008323A - Uttroside B and derivatives thereof as therapeutic agents for hepatocellular carcinoma - Google Patents [patents.google.com]

- 15. Blockade of Uttroside B-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Blockade of Uttroside B-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]

- 17. biorxiv.org [biorxiv.org]

In Vitro Anticancer Effects of Uttroside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticancer effects of Uttroside B, a furostanol saponin isolated from the leaves of Solanum nigrum Linn. Uttroside B has demonstrated significant cytotoxic and pro-apoptotic activities across a range of cancer cell lines, with a particularly pronounced effect on hepatocellular carcinoma (HCC). This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the implicated signaling pathways.

Quantitative Data Summary

Uttroside B exhibits a potent cytotoxic effect on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below, highlighting its efficacy, especially in liver cancer cells when compared to the standard chemotherapeutic agent, sorafenib.

| Cell Line | Cancer Type | IC50 of Uttroside B | IC50 of Sorafenib | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.5 µM (500 nM) | 5.8 µM | [1][2] |

| Hep3B | Hepatocellular Carcinoma | 400-600 nM | Not Reported | [1][2] |

| SK-Hep1 | Hepatocellular Carcinoma | 400-600 nM | Not Reported | [1][2] |

| Huh-7 | Hepatocellular Carcinoma | 400-600 nM | Not Reported | [1][2] |

| A549 | Lung Cancer | 1 µM | Not Reported | [2] |

| HeLa | Cervical Cancer | 1.5 µM | Not Reported | [2] |

| A375 | Skin Cancer (Melanoma) | 1.6 µM | Not Reported | [2] |

| MDA-MB-231 | Breast Cancer | 1.6 µM | Not Reported | [2] |

| HL60 | Leukemia | 2.5 µM | Not Reported | [2] |

| HCT-116 | Colon Cancer | 6 µM | Not Reported | [2] |

Note: Uttroside B was found to be non-toxic to normal immortalized hepatocytes (Chang liver cells) at concentrations as high as 1250 nM, indicating a degree of selectivity for cancer cells.[1][2]

Mechanism of Action: Signaling Pathways

Uttroside B exerts its anticancer effects by modulating several critical signaling pathways that govern cell survival, proliferation, and death. The primary mechanisms involve the induction of apoptosis and autophagy through the inhibition of the MAPK and mTOR pathways, and the activation of the AMPK pathway.

Inhibition of MAPK and mTOR Signaling

Uttroside B has been shown to down-regulate the activation of key components of the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) pathways.[2][3][4] These pathways are often hyperactivated in cancer, promoting cell proliferation and survival. By inhibiting these pathways, Uttroside B effectively curtails cancer cell growth.

Caption: Uttroside B inhibits the MAPK and mTOR signaling pathways.

Induction of Autophagy via AMPK Activation

In addition to apoptosis, Uttroside B induces autophagy, a cellular process of self-digestion.[5][6] This is mediated through the activation of AMP-activated protein kinase (AMPK), a key energy sensor, which in turn inhibits the mTOR pathway.[5][6][7] While autophagy can sometimes promote cell survival, in the context of Uttroside B treatment, inhibiting this process has been shown to enhance its apoptotic effects.[5][6]

Caption: Uttroside B induces autophagy through AMPK activation and mTOR inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the in vitro anticancer effects of Uttroside B.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Uttroside B on cancer cell lines.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

Treatment: The following day, cells are treated with various concentrations of Uttroside B (typically ranging from 50 nM to 10,000 nM) and incubated for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Incubation: The plates are incubated for an additional 4 hours at 37°C.

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with Uttroside B.

Protocol:

-

Cell Treatment: HepG2 cells are treated with different concentrations of Uttroside B for 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins involved in the signaling pathways affected by Uttroside B.

Caption: General workflow for Western blot analysis.

Protocol:

-

Protein Extraction: HepG2 cells are treated with Uttroside B for specified time intervals. Cells are then lysed, and the total protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for proteins of interest (e.g., p-mTOR, p-Akt, p-Erk1/2, cleaved caspases, LC3B).

-

Secondary Antibody: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Uttroside B demonstrates significant potential as an in vitro anticancer agent, particularly against hepatocellular carcinoma. Its mechanism of action involves the induction of apoptosis and the modulation of key cancer-related signaling pathways, including MAPK and mTOR. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of Uttroside B as a potential therapeutic candidate. Further in vivo studies are warranted to validate these promising in vitro findings.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. researchgate.net [researchgate.net]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Pharmacological Profile of Uttroside B: A Promising Chemotherapeutic Agent for Hepatocellular Carcinoma

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uttroside B, a furostanol saponin isolated from the leaves of Solanum nigrum Linn, has emerged as a potent and promising chemotherapeutic agent, particularly against hepatocellular carcinoma (HCC).[1][2] This technical guide provides a comprehensive overview of its pharmacological profile, detailing its mechanism of action, in vitro and in vivo efficacy, safety profile, and the experimental protocols used for its evaluation. Notably, Uttroside B has demonstrated significantly higher cytotoxicity against liver cancer cells compared to sorafenib, the current standard-of-care drug, and has received "Orphan Drug" designation from the U.S. Food and Drug Administration (FDA) for the treatment of HCC.[2][3][4]

Mechanism of Action

Uttroside B exerts its anti-cancer effects through a multi-faceted mechanism primarily involving the induction of apoptosis and modulation of key cellular signaling pathways. A unique characteristic of its action is the simultaneous induction of autophagy, which acts as a pro-survival mechanism in cancer cells.

Induction of Caspase-Dependent Apoptosis

Uttroside B is a strong inducer of apoptosis in HCC cells.[1] This programmed cell death is initiated through the intrinsic caspase pathway, evidenced by the dose-dependent cleavage and activation of initiator caspase-9 and executioner caspases-7 and -8.[5][6] The activation of these caspases culminates in the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate for executioner caspases and a hallmark of apoptosis.[5][6]

Modulation of Cellular Signaling Pathways

The pro-apoptotic activity of Uttroside B is underpinned by its ability to modulate critical survival and growth signaling pathways in cancer cells:

-

Inhibition of mTOR and MAPK Pathways: Uttroside B significantly downregulates the activation of the mammalian target of rapamycin (mTOR) and mitogen-activated protein kinase (MAPK) signaling pathways, both of which are crucial for cancer cell survival and proliferation.[5] It has been shown to inhibit the phosphorylation of key downstream effectors, including p-mTOR, p-JNK, p-p38, and p-p42/44 (Erk1/2).[5][7]

-

Activation of AMPK Pathway: In contrast to its inhibitory effects on pro-survival pathways, Uttroside B activates the AMP-activated protein kinase (AMPK) signaling pathway.[1][7] The activation of AMPK, a critical energy sensor, can lead to the inhibition of mTORC1, further contributing to the anti-proliferative effects of Uttroside B.[7][8]

Induction of Pro-Survival Autophagy

In addition to apoptosis, Uttroside B induces autophagy in hepatic cancer cells, characterized by the formation of acidic vacuoles and the upregulation of autophagy markers such as Beclin1, Atg5, Atg7, and LC3-II.[1][7][9] Studies have revealed that this autophagic response is a pro-survival mechanism. The inhibition of autophagy, either by pharmacological inhibitors like chloroquine, 3-methyladenine (3-MA), and Bafilomycin A1 (Baf A1) or by siRNA-mediated silencing of Beclin1, significantly enhances Uttroside B-induced apoptosis and cytotoxicity.[1][4][7][9] This finding suggests a promising therapeutic strategy of combining Uttroside B with autophagy inhibitors to augment its anti-cancer efficacy.[4][10]

Quantitative Pharmacological Data

The cytotoxic potency of Uttroside B has been quantified across a range of cancer cell lines, with a pronounced sensitivity observed in hepatocellular carcinoma cells.

Table 1: In Vitro Cytotoxicity (IC50) of Uttroside B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.5 | [3][11][12] |

| Hep3B | Hepatocellular Carcinoma | 0.4 - 0.6 | [11] |

| SK-Hep1 | Hepatocellular Carcinoma | 0.4 - 0.6 | [11] |

| Huh-7 | Hepatocellular Carcinoma | 0.4 - 0.6 | [11] |

| A549 | Lung Carcinoma | 1.0 | [11][13] |

| HeLa | Cervical Carcinoma | 1.5 | [11][13] |

| A375 | Melanoma | 1.6 | [11][13] |

| MDA-MB-231 | Breast Adenocarcinoma | 1.6 | [11][13] |

| HL-60 | Promyelocytic Leukemia | 2.5 | [11][13] |

| HCT-116 | Colorectal Carcinoma | 6.0 | [11][13] |

Table 2: Comparative Cytotoxicity of Uttroside B and Sorafenib in HepG2 Cells

| Compound | IC50 Value (µM) | Fold Difference | Reference |

| Uttroside B | 0.5 | ~11.6x more potent | [3][12] |

| Sorafenib | 5.8 | - | [3][12] |

In Vivo Efficacy and Safety Profile

Preclinical evaluation in animal models corroborates the potent anti-tumor activity and favorable safety profile of Uttroside B.

Anti-Tumor Efficacy in Xenograft Models

In vivo studies using HepG2 human HCC xenografts in NOD-SCID mice have demonstrated that Uttroside B drastically inhibits tumor growth.[1][7] Treatment with Uttroside B leads to a significant reduction in tumor volume compared to control groups.[7][9]

Pharmacological Safety

A key advantage of Uttroside B is its pharmacological safety. It is non-toxic to normal immortalized hepatocytes (Chang liver cells) even at high concentrations.[11] Furthermore, detailed toxicological evaluations in Swiss albino mice have shown no significant acute or chronic toxicity.[1][2] This includes no adverse effects on body weight, behavior, or organ pathology, underscoring its high therapeutic index.[2][7]

Key Experimental Protocols

The pharmacological characterization of Uttroside B has been achieved through a series of standardized in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14]

-

Protocol:

-

Seed cells (e.g., HepG2) in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Uttroside B (e.g., 50 nM to 10 µM) for 72 hours.[13]

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[14]

-

Measure the absorbance at 540-570 nm using a microplate reader.[11] Cell viability is expressed as a percentage of the untreated control.

-

Apoptosis Detection

-